methyl 5-methoxy-1-methyl-1H-indole-6-carboxylate
Description
Methyl 5-methoxy-1-methyl-1H-indole-6-carboxylate (CAS: 251107-30-9) is a substituted indole derivative with a methoxy group at position 5, a methyl ester at position 6, and an N1-methyl group. Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 5-methoxy-1-methylindole-6-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-13-5-4-8-6-11(15-2)9(7-10(8)13)12(14)16-3/h4-7H,1-3H3 |
InChI Key |
NUCDUFTXNWXSNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 5-methoxy-1-methyl-1H-indole-6-carboxylate
Detailed Synthetic Routes
Fischer Indole Synthesis
The Fischer indole synthesis remains the most versatile and widely used method for constructing the indole skeleton, including methoxy-substituted indoles. This method involves the acid-catalyzed rearrangement of an aryl hydrazone intermediate derived from a methoxy-substituted phenylhydrazine and a suitable carbonyl compound. Typically, the reaction is conducted under reflux in the presence of strong acids such as methanesulfonic acid or hydrochloric acid.
- Procedure:
- Condense 5-methoxyphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone.
- Subject the hydrazone to acidic conditions under reflux to induce cyclization and formation of the indole core.
- Isolate the 5-methoxyindole intermediate.
This method allows the incorporation of the methoxy group at the desired position on the aromatic ring prior to ring closure.
N-Methylation of Indole Nitrogen
After obtaining 5-methoxyindole, methylation at the nitrogen atom (N1 position) is typically achieved via alkylation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
- Typical Conditions:
- Dissolve the 5-methoxyindole in an aprotic solvent like dry dimethylformamide (DMF).
- Add sodium hydride (NaH) carefully at 0°C to generate the indole anion.
- Add methyl iodide dropwise and stir at room temperature for several hours (e.g., 6 hours).
- Quench the reaction with water, extract with ethyl acetate, wash, dry, and purify by column chromatography.
This step selectively methylates the nitrogen without affecting other functional groups.
Representative Experimental Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Fischer Indole Synthesis | 5-methoxyphenylhydrazine + carbonyl compound, acid catalyst (e.g., methanesulfonic acid), reflux | Formation of 5-methoxyindole core |
| 2. N-Methylation | 5-methoxyindole, NaH (60% suspension), dry DMF, methyl iodide, 0°C to room temp, 6 h | Methylation at N1 position |
| 3. Esterification | 5-methoxy-1-methyl-1H-indole-6-carboxylic acid, methanol, concentrated H2SO4, reflux 4 h | Conversion to methyl ester |
Analysis of Preparation Methods
Reaction Optimization and Yields
- The use of sodium hydride in dry DMF at low temperature for N-methylation provides high selectivity and yields (~70-90%) for the methylated indole.
- Fischer esterification of the 6-carboxylic acid with methanol and sulfuric acid typically yields methyl esters in high yield (~90-96%) with straightforward purification.
- The Fischer indole synthesis step is sensitive to reaction conditions such as acid strength, temperature, and reaction time; microwave-assisted Fischer synthesis has been reported to improve yields and reduce reaction times for methoxy-substituted indoles.
Purification and Characterization
- Purification is commonly achieved by silica gel column chromatography using mixtures of petroleum ether and ethyl acetate as eluents.
- Characterization techniques include:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence and position of methoxy, methyl, and ester groups.
- High-Performance Liquid Chromatography (HPLC): Ensures purity >95% for research applications.
- Mass Spectrometry (MS): Confirms molecular weight and structure.
- X-ray Crystallography: Occasionally used to confirm crystal structure and absolute configuration.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Indole core synthesis | Fischer Indole Synthesis | 5-methoxyphenylhydrazine, carbonyl compound, acid catalyst | Reflux, acid | 70-85 | Microwave-assisted variants improve efficiency |
| N-Methylation | Alkylation with methyl iodide | NaH, methyl iodide, DMF | 0°C to RT, 6 h | 75-90 | Anhydrous conditions critical |
| Esterification | Fischer esterification | Methanol, H2SO4 | Reflux, 4 h | 90-96 | Simple work-up and purification |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-1-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the indole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the indole ring .
Scientific Research Applications
Methyl 5-methoxy-1-methyl-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases, including cancer, microbial infections, and neurological disorders.
Industry: The compound is used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-1-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can act as agonists or antagonists of neurotransmitter receptors, inhibit enzymes involved in metabolic pathways, or interact with DNA and RNA to influence gene expression .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Reactivity
The compound’s key structural features distinguish it from analogs:
- Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate (CAS: 1245643-61-1): Chloro substitution at position 6 instead of methoxy. The electron-withdrawing Cl group enhances electrophilic reactivity, making it more susceptible to nucleophilic substitution compared to the methoxy group .
- 1-Methyl-1H-indole-5-carboxylic acid (CAS: 186129-25-9): The carboxylic acid at position 5 improves water solubility but reduces cell permeability compared to the methyl ester .
Table 1: Substituent Effects on Key Properties
Biological Activity
Methyl 5-methoxy-1-methyl-1H-indole-6-carboxylate is a derivative of indole, a heterocyclic compound recognized for its diverse biological activities. This compound, along with its analogs, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection, anti-cancer activity, and antioxidant properties.
This compound features a methoxy group that enhances its reactivity and biological activity. The indole structure is significant in various biological processes, making this compound a subject of interest for further research.
Antioxidant Activity
Research indicates that indole derivatives, including this compound, exhibit strong antioxidant properties. These compounds can mitigate oxidative stress by scavenging free radicals and reducing lipid peroxidation. For instance, studies have shown that derivatives with methoxy groups can effectively suppress oxidative damage in cellular models .
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in various studies. It demonstrates the ability to reduce ischemic damage and enhance long-term potentiation (LTP), which is crucial for memory and learning processes. In models of neurodegenerative diseases, such as Alzheimer's, these compounds have shown promise by protecting against amyloid-beta toxicity and improving cognitive functions .
Anti-Cancer Properties
Indole derivatives are known for their anti-cancer activities. This compound has been evaluated for its ability to induce cell death through mechanisms such as methuosis—a form of non-apoptotic cell death characterized by vacuolization. Studies suggest that specific substitutions on the indole ring can enhance cytotoxic effects against cancer cells while minimizing damage to normal cells .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in oxidative stress responses and cell signaling pathways. The presence of the methoxy group is believed to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 5-methoxy-1-methyl-1H-indole-6-carboxylate, and what reaction conditions are critical for yield optimization?
- The synthesis typically involves multi-step functionalization of the indole core. For example, a method analogous to the synthesis of 1-methoxy-1H-indole derivatives involves:
- Step 1 : Introducing the methoxy group via alkylation or nucleophilic substitution under anhydrous conditions (e.g., using methoxide ions).
- Step 2 : Methylation at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
- Step 3 : Esterification at the 6-position using methyl chloroformate or via carboxyl group activation (e.g., DCC coupling).
- Key conditions: Nitrogen atmosphere, reflux in aprotic solvents (e.g., acetonitrile or DMF), and monitoring via HPLC for intermediate purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical methods :
- HPLC : To assess purity (>95% recommended for biological assays) .
- NMR : H and C NMR to confirm substituent positions (e.g., methoxy at C5, methyl at N1, and ester at C6).
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- X-ray crystallography : Optional for absolute configuration confirmation if crystals are obtainable .
Q. What solubility and stability challenges are associated with this compound, and how can they be mitigated?
- Solubility : Limited aqueous solubility due to the hydrophobic indole core and ester group. Use polar aprotic solvents (DMSO, DMF) for stock solutions.
- Stability : Hydrolysis of the ester group under acidic/basic conditions. Store at -20°C in anhydrous DMSO, and avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts or MS fragmentation patterns) be resolved during structural elucidation?
- Case study : Discrepancies in H NMR peaks may arise from rotational isomers or solvent effects.
- Solution : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
- Cross-validation : Use 2D NMR techniques (COSY, HSQC) to assign coupling patterns and confirm substituent positions .
Q. What strategies are effective for optimizing the synthetic yield of the ester group without side reactions?
- Esterification optimization :
- Use DMAP as a catalyst to accelerate carboxylate activation.
- Control temperature (<0°C) to suppress hydrolysis during reaction .
- Monitor reaction progress via TLC or in situ FTIR to detect carbonyl intermediates .
Q. How does the methyl group at N1 influence the compound’s biological activity compared to unsubstituted indoles?
- Mechanistic insight : The N1-methyl group enhances metabolic stability by blocking oxidative deamination.
- Experimental validation :
- Compare IC values against unsubstituted analogs in enzyme inhibition assays (e.g., cytochrome P450 isoforms) .
- Conduct molecular docking studies to assess steric effects on receptor binding .
Q. What are the potential applications of this compound in studying indole-based enzymatic pathways?
- Target pathways :
- Tryptophan metabolism (e.g., inhibition of indoleamine 2,3-dioxygenase).
- Serotonin receptor modulation due to structural similarity to endogenous indoles.
- Methodology :
- Use radiolabeled C-methyl groups to track metabolic fate in cell cultures .
- Pair with CRISPR-Cas9 knockout models to identify pathway-specific effects .
Methodological Considerations
Q. How should researchers handle discrepancies in biological activity data across different assay systems?
- Root cause analysis :
- Check for assay interference (e.g., autofluorescence in fluorometric assays).
- Validate purity via LC-MS to rule out degradation products .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis due to potential dust/volatile byproducts.
- Waste disposal : Segregate halogenated waste (if using chloroformate reagents) and neutralize acidic/basic residues before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
